Robtin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Robtin is an innovative new technology that has the potential to revolutionize the way scientists conduct experiments in the laboratory. Robtin is a robotic system that is designed to automate the process of handling and manipulating small samples in the laboratory. The system consists of a robotic arm, a robotic workstation, and a computer-controlled software program.

Applications De Recherche Scientifique

Biomedical Applications

Robtin, a biopolymer extracted primarily from shellfish sources, has shown significant potential in biomedical applications. Notably, it has been used in wound dressing materials, drug delivery vehicles, and as a candidate for tissue engineering. The promise of Robtin in these areas is vast and continues to grow as new biomedical applications are investigated (Khor & Lim, 2003).

Osteoblast Metabolism

Robtin and its aglycone, quercetin, have been studied for their effects on bone formation. Quercetin shows significant stimulatory effects on proliferation and mineralization in osteoblast cells, suggesting its role in promoting bone formation. However, Robtin did not significantly improve stimulation of bone formation, as it increased proliferation but inhibited differentiation in osteoblast cells (Ya-jun Yang et al., 2006).

Pharmacological Activities

Quercetin, a component of Robtin, exhibits various biological activities and has potential medical applications. It has been shown to have antioxidant properties, broad-spectrum antibacterial and antiparasite properties, potential application in antioncology, cardiovascular protection, anti-immunosuppression treatment, and the ability to alleviate the toxicity of mycotoxins (Deng Yang et al., 2020).

Antioxidant Activities

The antioxidant activities of quercetin, a key component of Robtin, have been extensively studied. Quercetin's metal ion complexes show significant antioxidant activity, and this compound is widely used in botanical medicine and traditional Chinese medicine due to its potent antioxidant activity (Dong Xu et al., 2019).

Therapeutic Potential in Chronic Diseases

Rutin, another component of Robtin, has shown a wide range of pharmacological applications due to its significant antioxidant properties. It has been used as an antimicrobial, antifungal, and antiallergic agent and has potential benefits for treating various chronic diseases such as cancer, diabetes, hypertension, and hypercholesterolemia (Shrestha Sharma et al., 2013).

Propriétés

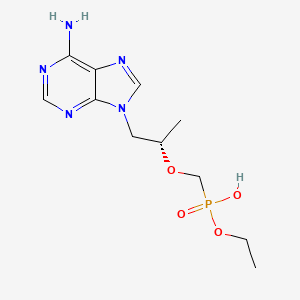

IUPAC Name |

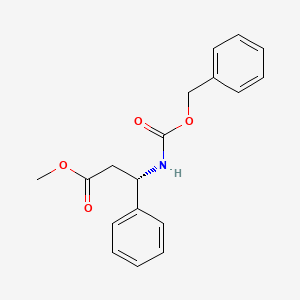

(2S)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-1-2-9-10(17)6-13(21-14(9)5-8)7-3-11(18)15(20)12(19)4-7/h1-5,13,16,18-20H,6H2/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPNYDYGMFMXLQ-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Robtin | |

Q & A

Q1: What is the structure of Robtin and where has it been found in nature?

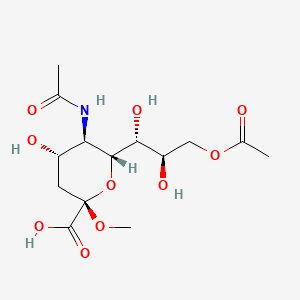

A1: Robtin is a flavanone, a class of flavonoids. Its structure consists of a dihydroflavonol core with hydroxyl groups at positions 3', 4', 5', and 7'. [] It has been identified as a constituent of black locust (Robinia pseudoacacia) wood. []

Q2: How does the structure of Robtin compare to other related flavonoids found in black locust wood?

A2: Black locust wood contains a variety of phenolic compounds. Along with Robtin, other related flavonoids identified include:

- (+)-Leucorobinetinidin: A flavan, meaning it lacks the carbonyl group at the 4 position found in Robtin. []

- Dihydrorobinetin: A flavanonol, possessing a hydroxyl group at the 3 position, which Robtin lacks. []

- Robinetin: A flavonol, featuring a double bond between carbons 2 and 3, absent in the Robtin structure. []

Q3: Beyond black locust wood, are there other known sources of Robtin in nature?

A3: While the provided research highlights Robtin in black locust wood, it has also been isolated from the heartwood of acacia (Robinia pseudoacacia). [] Further research is needed to fully understand the distribution and potential roles of Robtin in various plant species.

Q4: What methods have been used to identify and quantify Robtin in plant extracts?

A4: Researchers have employed techniques like High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) and HPLC coupled with Diode-Array Detection and Electrospray Ionization Mass Spectrometry/Mass Spectrometry (HPLC-DAD/ESI-MS/MS) to identify and quantify Robtin within complex plant extracts. [] These methods allow for separation, identification, and quantification of individual compounds, providing valuable insights into the chemical composition of plant materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)